molecular formula C20H15N3O4S2 B2461078 N-(3,4-dimethylphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-[1,3]dioxolo[4,5-g]thiazolo[3,4-a]quinazoline-3-carboxamide CAS No. 1189728-40-2

N-(3,4-dimethylphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-[1,3]dioxolo[4,5-g]thiazolo[3,4-a]quinazoline-3-carboxamide

Cat. No.: B2461078
CAS No.: 1189728-40-2
M. Wt: 425.48
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Description

N-(3,4-Dimethylphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-[1,3]dioxolo[4,5-g]thiazolo[3,4-a]quinazoline-3-carboxamide is a polycyclic heterocyclic compound featuring a fused dioxolo-thiazolo-quinazoline core. Key structural elements include:

  • A dioxolo ring ([1,3]dioxolo) fused to a thiazolo moiety and a quinazoline scaffold.
  • A thioxo (C=S) group at position 1 and a 5-oxo (C=O) group in the dihydroquinazoline system.
  • A 3,4-dimethylphenyl substituent attached via a carboxamide linkage.

The methyl groups on the phenyl ring may enhance lipophilicity and influence binding interactions .

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-8-oxo-3-sulfanylidene-12,14-dioxa-4-thia-2,7-diazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),5,9,11(15)-tetraene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O4S2/c1-9-3-4-11(5-10(9)2)21-19(25)16-17-22-18(24)12-6-14-15(27-8-26-14)7-13(12)23(17)20(28)29-16/h3-7H,8H2,1-2H3,(H,21,25)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IONHCZATUGKILN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C3NC(=O)C4=CC5=C(C=C4N3C(=S)S2)OCO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethylphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-[1,3]dioxolo[4,5-g]thiazolo[3,4-a]quinazoline-3-carboxamide (CAS Number: 1189728-40-2) is a complex organic compound with significant potential in medicinal chemistry. Its unique structure comprises a quinazoline core fused with thiazole and dioxole moieties, which are known for their diverse biological activities. This article presents an in-depth analysis of the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure

The molecular formula of the compound is C20H15N3O4S2C_{20}H_{15}N_{3}O_{4}S_{2} with a molecular weight of 425.5 g/mol. The structure features multiple functional groups that contribute to its biological activity.

PropertyValue
Molecular Formula C20_{20}H15_{15}N3_{3}O4_{4}S2_{2}
Molecular Weight 425.5 g/mol
CAS Number 1189728-40-2

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives containing thiazole and quinazoline rings have shown promising antibacterial activity against various strains of bacteria including Escherichia coli and Staphylococcus aureus.

A comparative study indicated that compounds with a similar structural framework exhibited minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL against Mycobacterium smegmatis, demonstrating significant antitubercular activity when compared to standard antibiotics like Rifampicin .

Anticancer Properties

The thiazoloquinazoline derivatives have been investigated for their cytotoxic effects on cancer cell lines. Preliminary data suggest that these compounds may inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.

For example, a related compound demonstrated an IC50 value of approximately 0.91 µM against cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). These findings indicate that modifications in the substituents can enhance the anticancer efficacy of quinazoline derivatives .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

  • Thiazole Ring : Known for its role in enhancing antimicrobial activity.
  • Quinazoline Core : Associated with anticancer properties.
  • Dioxole Moiety : Contributes to the overall stability and bioactivity.

The presence of electron-withdrawing groups on the aromatic rings has been shown to increase the potency of these compounds .

Case Study 1: Antibacterial Efficacy

A series of thiazoloquinazoline derivatives were synthesized and tested for their antibacterial properties. Among them, one derivative exhibited an MIC of 50 µg/mL against M. smegmatis, outperforming traditional antibiotics . The study concluded that the introduction of a dimethylphenyl group significantly enhanced antibacterial activity.

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that certain derivatives led to a significant reduction in cell viability. For instance, one compound resulted in a cell viability drop to 30% at a concentration of 10 µM after 48 hours . This suggests that further exploration into the structure modifications could yield even more potent anticancer agents.

Scientific Research Applications

Biological Activities

Recent studies have highlighted the compound's diverse biological activities:

1. Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit potent anticancer properties by inhibiting key enzymes involved in DNA synthesis. For instance, studies on related oxadiazole derivatives have shown significant growth inhibition against various cancer cell lines such as SNB-19 and OVCAR-8 with percent growth inhibitions exceeding 85% . The mechanism often involves targeting thymidylate synthase (TS), crucial for DNA replication .

2. Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. The presence of a thiazole ring enhances lipophilicity, which aids in cellular penetration and improves bioavailability. In vitro studies have demonstrated its effectiveness against a range of bacterial strains .

3. Other Pharmacological Effects
Additionally, derivatives of this compound have shown potential as anti-inflammatory agents and in treating neurodegenerative diseases due to their ability to modulate oxidative stress pathways .

Case Studies

Several case studies have documented the synthesis and application of similar compounds:

Study Compound Activity Results
Du et al., 2013Oxadiazole derivativesAnticancerIC50 values between 0.47–1.4 µM against TS proteins .
Ahsan et al., 2020N-Aryl derivativesAntimicrobialSignificant inhibition against various bacterial strains .
Recent InvestigationsThiazole and quinazoline hybridsNeuroprotectiveModulation of oxidative stress pathways .

Chemical Reactions Analysis

Oxidation Reactions

The thioxo (C=S) group in the thiazoloquinazoline moiety undergoes oxidation to form sulfonyl (C=O) derivatives. Common oxidizing agents include:

Reagent Conditions Product
Hydrogen peroxide (H₂O₂)Aqueous NaOH, 60–80°CSulfonyl derivative with improved solubility in polar solvents
m-CPBADichloromethane, 0–25°CEpoxidation of adjacent double bonds (if present) alongside S-oxidation

Oxidation typically enhances the compound’s electrophilicity, making it more reactive toward nucleophiles.

Reduction Reactions

The carbonyl (C=O) and thioxo (C=S) groups are susceptible to reduction:

Reagent Conditions Product
Sodium borohydride (NaBH₄)Methanol, 25°CPartial reduction of thioxo to thiol (C–SH) without affecting the carboxamide
Lithium aluminum hydride (LiAlH₄)Tetrahydrofuran, refluxFull reduction of carbonyl to alcohol (C–OH) and thioxo to thiol

Reduction pathways are critical for generating intermediates for further functionalization.

Nucleophilic Substitution

The electron-deficient quinazoline ring participates in nucleophilic aromatic substitution (NAS):

Nucleophile Conditions Product
AminesDMF, 100°C, K₂CO₃Amino-substituted derivatives at the C-8 position of the quinazoline
ThiolsEthanol, reflux, piperidineThioether formation via displacement of halides (if present)

These reactions enable the introduction of biologically relevant groups, such as amino or thioether functionalities.

Cycloaddition and Ring-Opening Reactions

The dioxolo ring ( dioxolo[4,5-g]) undergoes ring-opening under acidic conditions:

Reagent Conditions Product
HCl (concentrated)Ethanol, 70°CCleavage to form diol intermediates, which can re-cyclize under basic conditions
BF₃·Et₂ODichloromethane, 25°CElectrophilic activation leading to Friedel-Crafts alkylation

Ring-opening reactions are exploited to modify the compound’s solubility and binding properties.

Functionalization of the Carboxamide Group

The carboxamide substituent reacts with electrophiles and nucleophiles:

Reagent Conditions Product
Thionyl chloride (SOCl₂)Toluene, refluxConversion to acyl chloride for subsequent amidation or esterification
Grignard reagentsTetrahydrofuran, 0°CAlkylation at the amide nitrogen, yielding N-alkylated derivatives

Comparative Reactivity Table

Key differences in reactivity compared to structurally related compounds:

Compound Reactivity Profile
N-(3,4-dimethoxyphenyl)-5-oxo-1-thioxo-4,5-dihydro thiazolo[3,4-a]quinazoline-3-carboxamideEnhanced oxidation rates due to electron-donating methoxy groups
N-(3,4-dimethylphenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide Reduced electrophilicity in the pyrido ring, limiting NAS reactivity

Mechanistic Insights

  • Oxidation of Thioxo Group : Proceeds via a radical mechanism in the presence of H₂O₂, forming a sulfenic acid intermediate that tautomerizes to the sulfoxide .

  • Reduction with LiAlH₄ : Involves coordination of the hydride to the carbonyl oxygen, followed by cleavage of the C=O bond .

  • NAS Reactions : Directed by the electron-withdrawing effect of the thiazoloquinazoline core, which activates specific positions for nucleophilic attack .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Methyl (target), chloro (), and methoxy () groups on phenyl rings modulate electronic and steric properties. Thioxo groups (target, ) may enhance hydrogen bonding or metal coordination .

Physicochemical Properties

  • Lipophilicity : The 3,4-dimethylphenyl group (target) increases logP compared to methoxy () or chloro () analogs, favoring passive diffusion.
  • Solubility : Thioxo and oxo groups may enhance aqueous solubility via hydrogen bonding, as seen in thiadiazole derivatives () .
  • Stability : NMR data () show substituent-induced chemical shift variations (e.g., regions A/B in Figure 6), suggesting the target’s methyl groups stabilize specific conformations .

Q & A

Basic: What synthetic protocols are recommended for preparing N-(3,4-dimethylphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-[1,3]dioxolo[4,5-g]thiazolo[3,4-a]quinazoline-3-carboxamide?

Answer:
The synthesis involves condensation reactions in polar aprotic solvents like dimethylformamide (DMF) with triethylamine (TEA) as a base. Key steps include:

  • Reaction Conditions : Heating at 50°C for 1 hour to ensure complete dissolution and cyclization .
  • Purification : Isolation via precipitation or recrystallization from ethanol/isopropanol due to poor solubility in these solvents .
  • Critical Monitoring : Disappearance of methyl ester and amino group signals in 1H^1H-NMR (e.g., shifts at 10.5–12.5 ppm for NH-protons) confirms structural integrity .

Basic: How can researchers confirm the molecular structure of this compound experimentally?

Answer:
Use a multi-technique approach:

  • 1H^1H-NMR : Look for downfield aromatic protons (10.5–11.5 ppm) influenced by the thioxo group and NH-protons at 11.5–12.5 ppm .
  • 13C^{13}C-NMR : Verify carbonyl and heterocyclic carbon signals.
  • Mass Spectrometry : Confirm molecular ion peaks and fragmentation patterns.
  • Elemental Analysis : Validate C, H, N, S content within ±0.4% of theoretical values .

Advanced: How can computational methods optimize reaction pathways for synthesizing this compound?

Answer:
Integrate quantum chemical calculations (e.g., density functional theory) with AI-driven tools like COMSOL Multiphysics:

  • Reaction Path Search : Simulate intermediates and transition states to identify energetically favorable pathways .
  • Parameter Optimization : Use machine learning to predict ideal solvent, temperature, and catalyst combinations .
  • Validation : Cross-check computational predictions with experimental yields and purity metrics .

Advanced: What strategies address discrepancies in spectral data during structural characterization?

Answer:

  • Variable Solvent Studies : For exchangeable NH-protons, use deuterated DMSO or DMF to resolve broadening/splitting .
  • 2D NMR (HSQC, HMBC) : Resolve overlapping signals and assign heteronuclear correlations.
  • Crystallography : If crystalline, perform X-ray diffraction for unambiguous confirmation (as demonstrated for analogous thiadiazole derivatives) .

Advanced: How can substituent modifications enhance the compound’s bioactivity?

Answer:

  • Rational Design : Introduce electron-withdrawing groups (e.g., -NO2_2, -Cl) to the 3,4-dimethylphenyl moiety to improve antimicrobial potency, as seen in related quinazoline derivatives .
  • SAR Studies : Synthesize analogs with varied substituents and test against target pathogens. Use in silico docking (e.g., AutoDock Vina) to predict binding affinity to microbial enzymes .

Intermediate: What experimental design principles improve yield in multi-step syntheses?

Answer:
Apply statistical Design of Experiments (DoE) methods:

  • Factorial Designs : Screen variables (e.g., solvent, temperature, molar ratios) to identify critical factors .
  • Response Surface Methodology : Optimize parameters like reaction time (1–3 hours) and base concentration (1–2 eq. TEA) for maximum yield .
  • Example : For similar thiazoloquinazolines, DoE reduced trial runs by 40% while maintaining >90% purity .

Advanced: How to mitigate solubility challenges in biological assays?

Answer:

  • Co-solvent Systems : Use DMSO-water gradients (<5% DMSO) to maintain compound stability .
  • Nanoparticle Formulation : Encapsulate in PEGylated liposomes to enhance aqueous dispersion and bioavailability .
  • Surfactant-Assisted Dispersion : Test biocompatible surfactants (e.g., Tween-80) for in vitro assays .

Intermediate: What safety protocols are critical when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods due to DMF’s toxicity .
  • Waste Disposal : Neutralize acidic/byproduct streams before disposal per EPA guidelines .

Advanced: Can interdisciplinary approaches accelerate the development of derivatives?

Answer:
Yes. Combine:

  • Automated Synthesis : Robotic platforms for high-throughput screening of analogs.
  • AI-Driven Analytics : Train models on spectral databases to rapidly characterize new derivatives .
  • Collaborative Frameworks : Integrate computational chemists, synthetic biologists, and pharmacologists for iterative design-test cycles .

Advanced: How to validate the compound’s mechanism of action in antimicrobial studies?

Answer:

  • Enzyme Inhibition Assays : Test against bacterial dihydrofolate reductase (DHFR) using UV-Vis kinetics .
  • Resistance Studies : Compare MIC values against wild-type and efflux pump-deficient strains.
  • Metabolomics : Profile pathogen metabolic shifts (e.g., folate pathway intermediates) via LC-MS .

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